molecular formula C10H13NO2S B8774416 Ethyl (2-aminophenyl)mercaptoacetate

Ethyl (2-aminophenyl)mercaptoacetate

Cat. No.: B8774416
M. Wt: 211.28 g/mol
InChI Key: NQTLLRXILJDONV-UHFFFAOYSA-N
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Description

Ethyl (2-aminophenyl)mercaptoacetate is a chemical building block of interest in synthetic organic chemistry and drug discovery research. It is commonly utilized as a versatile intermediate for the construction of more complex molecules. Its structure, featuring both an amine and a thioether group within an ester framework, makes it a potential precursor in heterocyclic chemistry and for the development of compounds with potential biological activity. In pharmaceutical research, such scaffolds may be investigated for modulating various biological targets. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

ethyl 2-(2-aminophenyl)sulfanylacetate

InChI

InChI=1S/C10H13NO2S/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7,11H2,1H3

InChI Key

NQTLLRXILJDONV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=CC=CC=C1N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Mercaptoacetate Esters

Data Tables

Table 1: Physical Properties of Mercaptoacetate Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
Ethyl mercaptoacetate C₄H₈O₂S 120.17 157.8 1.072
Methyl mercaptoacetate C₃H₆O₂S 106.14 149.0 1.150 [Inferred]
Ethyl (2-aminophenyl)mercaptoacetate C₁₀H₁₃NO₂S 211.28 N/A N/A

Table 2: Reaction Outcomes with Mercaptoacetate Esters

Reaction Type Reagent Product Yield (%) Key Feature Reference
Vilsmeier-Haack Cyclization Ethyl mercaptoacetate Thiophene esters (7a–h ) 70–85 High regioselectivity
Dieckmann Cyclization Ethyl mercaptoacetate Thiopyrano compound (16 ) 65 Steric stabilization of ester
AIE Probe Synthesis Ethyl mercaptoacetate Fluorophores (Φ = 40.1%) Quantitative Large Stokes shifts
Oxathianone Synthesis Ethyl mercaptoacetate 1,4-Oxathian-2-ones >90 Eco-friendly catalyst (Triton B)

Q & A

Q. What are the common synthetic routes for Ethyl (2-aminophenyl)mercaptoacetate, and how do reaction conditions influence yield and purity?

this compound is synthesized via nucleophilic substitution or cyclization reactions. For example, it can be obtained by reacting ethyl mercaptoacetate with halogenated pyrimidine or thiophene derivatives under basic conditions. Key parameters include:

  • Catalyst choice : Triton B (a phase-transfer catalyst) improves reaction efficiency in eco-friendly one-pot syntheses .
  • Solvent selection : Basic media (e.g., ethanol or DMSO) facilitate intermediate stabilization and cyclization .
  • Temperature control : Room temperature is optimal for minimizing side reactions in ring-closure steps .
    Yields vary widely (49–81%) depending on purification methods, such as silica gel chromatography .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR and HRMS : Essential for verifying molecular structure and tautomeric forms. For instance, 1H^1H NMR peaks at 6.4–9.4 ppm confirm thioester bond formation .
  • X-ray crystallography : Resolves S-configuration in mercaptoacetate thioesters .
  • UV-Vis and fluorescence spectroscopy : Used to monitor in situ generation and aggregation-induced emission (AIE) properties, with Stokes shifts up to 208 nm .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for this compound derivatives?

Discrepancies in yields (e.g., 49% vs. 76% for intermediates in thiophene synthesis) often arise from:

  • Catalyst loading : Higher Triton B concentrations improve intramolecular transesterification efficiency .
  • Purification methods : Column chromatography vs. recrystallization impacts recovery rates .
  • Substrate reactivity : Electron-withdrawing groups on aryl halides accelerate nucleophilic substitution .
    Methodological solutions include optimizing equivalents of ethyl mercaptoacetate (2 mol. equiv. for single-step syntheses ) and pre-activating substrates with POCl3_3 .

Q. What mechanistic insights explain the dual role of this compound in photoactivatable probes and AIE systems?

Ethyl mercaptoacetate participates in:

  • In situ probe generation : Disulfide exchange with photoactivatable compounds produces AIE-active species via restriction of intramolecular motion (RIM) and excited-state intramolecular proton transfer (ESIPT) .
  • Thiol-Michael addition : Photocaged amines (e.g., NPPOC-HA) catalyze rapid thiol-ene reactions under 365 nm LED, with conversion rates enhanced by 33.4-fold in quantum yield .
    Contradictions in emission efficiency (e.g., 40.1% vs. 28.4% quantum yields) arise from substituent effects (methoxy vs. morpholinomethyl groups) .

Q. How can researchers evaluate the biological activity of this compound derivatives, particularly in drug discovery?

  • Metallo-β-lactamase inhibition : Thioester derivatives show binding affinity (via ITC) and restore cefazolin activity against E. coli L1 with IC50_{50} values <10 μM .
  • GPR35 agonism : Thieno[3,2-b]thiophene-2-carboxylic acids, synthesized via ethyl mercaptoacetate-mediated cyclization, exhibit sub-micromolar activity in cAMP assays .
  • Cytotoxicity screening : L-929 fibroblast assays are used to rule out nonspecific toxicity at therapeutic concentrations .

Methodological Recommendations

  • Synthetic optimization : Use eco-friendly catalysts (Triton B) and DMSO as a solvent for quantitative in situ transformations .
  • Data validation : Cross-validate NMR/HRMS with X-ray crystallography to resolve tautomeric ambiguities .
  • Biological assays : Pair ITC with antimicrobial restoration studies to confirm target engagement .

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